molecular formula C14H17BrFNO2 B15303211 tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate

tert-Butyl (1-(3-bromo-5-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B15303211
M. Wt: 330.19 g/mol
InChI Key: NGZNGJRKGZHPRO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a substituted phenyl ring with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.

    Introduction of the bromine and fluorine substituents: This step involves the selective bromination and fluorination of the phenyl ring. Reagents such as bromine (Br2) and fluorine (F2) or their derivatives can be used under controlled conditions.

    Carbamate formation: The final step involves the reaction of the substituted cyclopropyl phenyl compound with tert-butyl isocyanate to form the carbamate linkage.

Industrial Production Methods: Industrial production of tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl ring substituents.

    Reduction: Reduction reactions can target the carbamate group or the halogen substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles or electrophiles such as sodium methoxide (NaOCH3) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry:

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms and kinetics.

Biology and Medicine:

    Pharmacological research: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Drug development: Its structural features make it a candidate for the development of new therapeutic agents.

Industry:

    Material science: The compound can be used in the development of new materials with specific properties.

    Agricultural chemicals: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-[1-(3-chloro-5-fluorophenyl)cyclopropyl]carbamate
  • tert-butyl N-[1-(3-bromo-4-fluorophenyl)cyclopropyl]carbamate
  • tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate

Uniqueness: tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate is unique due to the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H17BrFNO2

Molecular Weight

330.19 g/mol

IUPAC Name

tert-butyl N-[1-(3-bromo-5-fluorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18)

InChI Key

NGZNGJRKGZHPRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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